molecular formula C8H15NO B1404082 3-Amino-bicyclo[3.2.1]octan-8-ol CAS No. 1378260-76-4

3-Amino-bicyclo[3.2.1]octan-8-ol

Cat. No. B1404082
M. Wt: 141.21 g/mol
InChI Key: OQEQDEPUUVCWCA-UHFFFAOYSA-N
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Description

3-Amino-bicyclo[3.2.1]octan-8-ol is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The compound is part of the family of tropane alkaloids .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative methodology involves the stereochemical control being achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 3-Amino-bicyclo[3.2.1]octan-8-ol contains a total of 26 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Amino-bicyclo[3.2.1]octan-8-ol are complex and involve several steps. One approach involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .


Physical And Chemical Properties Analysis

The density of 3-Amino-bicyclo[3.2.1]octan-8-ol is predicted to be 1.107±0.06 g/cm3 . The boiling point is predicted to be 244.6±33.0 °C . The melting point and flash point are not available .

properties

IUPAC Name

3-aminobicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQDEPUUVCWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-bicyclo[3.2.1]octan-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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